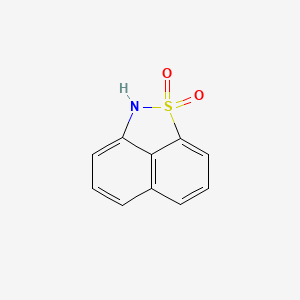

1,8-Naphthosultam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-14(13)9-6-2-4-7-3-1-5-8(11-14)10(7)9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBYPSNNFBRLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NS(=O)(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209060 | |

| Record name | 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-72-5 | |

| Record name | 2H-Naphth[1,8-cd]isothiazole, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-naphth[1,8-cd]isothiazole 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,8-Naphthosultam: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,8-naphthosultam, a unique heterocyclic compound with significant potential in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, explore its molecular structure, detail its synthesis, and critically examine its applications, particularly its emerging role as a chiral auxiliary in asymmetric synthesis and as a scaffold for novel therapeutic agents.

Core Chemical and Physical Properties

This compound, with the systematic IUPAC name 2H-Naphtho[1,8-cd]isothiazole 1,1-dioxide, is a crystalline solid. Its fundamental properties are summarized in the table below, providing a foundational understanding for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₂S | [1][2] |

| Molecular Weight | 205.23 g/mol | [1][2] |

| CAS Number | 603-72-5 | [1][2] |

| Appearance | Grey-green to brown-grey or grey powder | [3] |

| Melting Point | 173-175 °C | [2][3] |

| Boiling Point (Predicted) | 442.2 ± 28.0 °C | [3] |

| Density (Rough Estimate) | 1.3178 g/cm³ | [3] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |

These properties indicate that this compound is a stable, high-melting solid, which is advantageous for its use as a recoverable chiral auxiliary. Its handling requires standard laboratory precautions for fine chemical powders, including the use of personal protective equipment such as eyeshields and gloves[2].

Molecular Structure and Spectroscopic Characterization

The rigid, polycyclic structure of this compound is the cornerstone of its utility, particularly in asymmetric synthesis where it serves as a stereocontrolling element.

Structural Framework

The molecule consists of a naphthalene ring system fused with a five-membered sultam ring. This fusion imparts significant rigidity to the overall structure. The sulfonamide nitrogen within the sultam ring is a key functional group, providing a site for the attachment of acyl groups, which is fundamental to its application as a chiral auxiliary.

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in DMSO-d₆ shows characteristic signals for the aromatic protons of the naphthalene ring system. A notable feature is the singlet for the N-H proton. The aromatic region typically displays a complex pattern of doublets and multiplets due to the coupling between adjacent protons on the naphthalene core.

-

¹³C NMR Spectroscopy: While a specific experimental spectrum for this compound is not widely published, the chemical shifts can be predicted based on the structure and comparison with related naphthalimide compounds. The spectrum is expected to show ten distinct signals for the carbon atoms of the naphthalene ring and the sultam moiety. The carbons attached to the electron-withdrawing sulfonyl group and the nitrogen atom would be shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically in the range of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The N-H stretching vibration would appear as a band in the region of 3400-3200 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization mass spectrum (EI-MS) of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight of 205.23 g/mol [5].

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of 8-amino-1-naphthalenesulfonic acid or its salts. A common and established laboratory-scale procedure is detailed below.

Synthetic Workflow Diagram

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound from 8-amino-1-naphthalenesulfonic acid potassium salt[3].

Materials:

-

8-Amino-1-naphthalenesulfonic acid potassium salt

-

Phosphoryl chloride (POCl₃)

-

Ice

-

Water (deionized)

-

Benzene (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, place pulverized 8-amino-1-naphthalenesulfonic acid potassium salt (1.0 equivalent). To this, add phosphoryl chloride (POCl₃) (approximately 3-4 equivalents).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath to 130°C. As the temperature approaches 100°C, the evolution of hydrogen chloride (HCl) gas will be observed. This should be vented to a fume hood or an appropriate scrubbing system.

-

Monitoring the Reaction: The reaction mixture will become a thick slurry. Periodically agitate the flask to ensure proper mixing. The reaction is typically complete after about 3 hours, which can be monitored by the cessation of HCl evolution and by taking a small aliquot of the reaction mixture for a diazotization and coupling test to check for the absence of the starting primary amine.

-

Work-up: After the reaction is complete, carefully cool the flask to room temperature. Slowly and cautiously pour the reaction mixture into a beaker containing a large volume of crushed ice with constant stirring. This quenching step is highly exothermic and should be performed with care in a fume hood.

-

Isolation: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold water to remove any residual phosphoric acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as benzene or toluene to afford this compound as a crystalline solid[3].

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR, and IR spectroscopy.

Applications in Asymmetric Synthesis

The most significant application of this compound in modern organic synthesis is its use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction[6].

Principle of Asymmetric Induction with this compound

The rigid and sterically demanding structure of the this compound moiety, when attached to a reactive center (e.g., as an N-acyl derivative), effectively blocks one face of the molecule. This steric hindrance directs the approach of incoming reagents to the less hindered face, leading to the formation of one diastereomer in excess.

Key Asymmetric Transformations

While specific, detailed protocols for the use of this compound as a chiral auxiliary are not as widely documented as for more common auxiliaries like Evans' oxazolidinones, the principles can be applied to a range of important asymmetric reactions.

-

Asymmetric Aldol Reactions: N-Enoyl-1,8-naphthosultams can be converted to their corresponding enolates, which can then react with aldehydes in a diastereoselective manner to produce chiral β-hydroxy carbonyl compounds. The stereochemical outcome is dictated by the chelation of the enolate and the aldehyde to a Lewis acid, with the bulky naphthosultam group directing the facial selectivity.

-

Asymmetric Diels-Alder Reactions: N-Acryloyl-1,8-naphthosultams can serve as chiral dienophiles in Diels-Alder reactions. The naphthosultam auxiliary shields one face of the double bond, leading to the preferential formation of one enantiomer of the resulting cyclohexene derivative. The stereoselectivity can often be enhanced by the use of a Lewis acid catalyst.

-

Asymmetric Alkylation: The enolates derived from N-acyl-1,8-naphthosultams can be alkylated with electrophiles in a highly diastereoselective fashion. The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of a new stereocenter with high fidelity.

Cleavage of the Auxiliary

A crucial step in the use of a chiral auxiliary is its removal from the product without racemization of the newly formed stereocenter(s). For N-acyl-1,8-naphthosultams, the amide bond can be cleaved under various conditions to yield the desired chiral carboxylic acid, alcohol, or other derivatives. Common cleavage methods include:

-

Hydrolysis: Basic hydrolysis (e.g., with LiOH/H₂O₂) or acidic hydrolysis can cleave the amide bond to give the corresponding carboxylic acid.

-

Reductive Cleavage: Treatment with reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding primary alcohol.

-

Transamination/Transesterification: Reaction with other amines or alcohols under appropriate conditions can lead to the formation of new amides or esters.

The choice of cleavage method depends on the desired final product and the stability of the molecule to the reaction conditions.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold and its close structural relatives, the 1,8-naphthalimides, have garnered significant interest in medicinal chemistry due to their diverse biological activities.

This compound Derivatives as Bioactive Molecules

Derivatives of this compound have been investigated for a range of therapeutic applications. A notable example is the development of 2-(aminoalkyl)naphth[1,8-cd]isothiazole 1,1-dioxides as potent and selective 5-HT₂ receptor antagonists[7]. One compound from this series, fananserin, demonstrated high affinity for the 5-HT₂ receptor and showed potential as an orally effective antagonist[7].

Structural Analogs: The 1,8-Naphthalimides in Oncology

The structurally similar 1,8-naphthalimide core is a well-established pharmacophore in the development of anticancer agents. These compounds often exert their cytotoxic effects through intercalation into DNA and inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair[8][9]. The planar nature of the naphthalimide ring system facilitates its insertion between DNA base pairs, leading to distortion of the DNA helix and ultimately triggering apoptosis (programmed cell death) in cancer cells[9].

Furthermore, recent studies have identified that some 1,8-naphthalimide derivatives can act as inhibitors of the human demethylase FTO (fat mass and obesity-associated protein), an enzyme implicated in cancer progression. This dual mechanism of action—DNA damage and enzyme inhibition—makes these compounds promising candidates for further development as novel anticancer therapeutics[10]. The insights gained from the extensive research on 1,8-naphthalimides can guide the design and synthesis of novel this compound derivatives with potential anticancer activity.

Conclusion and Future Outlook

This compound is a versatile and valuable molecule in the arsenal of the modern synthetic and medicinal chemist. Its rigid, well-defined structure makes it a promising chiral auxiliary for asymmetric synthesis, although its full potential in this area remains to be explored and documented in greater detail. The demonstrated biological activity of its derivatives and the extensive research into the closely related 1,8-naphthalimides highlight the potential of the this compound scaffold for the development of novel therapeutic agents.

Future research in this area should focus on:

-

Expanding the scope of this compound as a chiral auxiliary by systematically investigating its performance in a wider range of asymmetric transformations and publishing detailed, optimized protocols.

-

Synthesizing and evaluating a broader library of this compound derivatives to explore their potential as inhibitors of various biological targets, including enzymes and receptors implicated in human diseases.

-

Conducting detailed structure-activity relationship (SAR) studies to understand the key structural features required for potent and selective biological activity, thereby guiding the rational design of next-generation drug candidates.

By continuing to explore the fundamental chemistry and biological applications of this compound, the scientific community can unlock its full potential for advancing both chemical synthesis and human health.

References

-

1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review. Mol Divers. 2025 Jun 18. doi: 10.1007/s11030-025-11251-1. Online ahead of print. Available from: [Link]

-

Malleran, J. L., et al. (1991). Naphthosultam derivatives: a new class of potent and selective 5-HT2 antagonists. Journal of Medicinal Chemistry, 34(8), 2477-83. Available from: [Link]

-

Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Available from: [Link]

-

Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. National Center for Biotechnology Information. Available from: [Link]

-

CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository. Available from: [Link]

-

Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. National Center for Biotechnology Information. Available from: [Link]

-

CCDC 792705: Experimental Crystal Structure Determination. Northern Arizona University. Available from: [Link]

-

CCDC 2194073: Experimental Crystal Structure Determination. Clemson OPEN. Available from: [Link]

-

SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed. Available from: [Link]

-

Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Royal Society of Chemistry. Available from: [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Semantic Scholar. Available from: [Link]

-

Chiral auxiliary. Wikipedia. Available from: [Link]

-

Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma. National Center for Biotechnology Information. Available from: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

-

Study of inhibition of platelet aggregation of 1,8-naphthyridine derivatives. PubMed. Available from: [Link]

-

Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. PubMed. Available from: [Link]

-

The Largest Curated Crystal Structure Database. CCDC. Available from: [Link]

-

[8][11]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. National Center for Biotechnology Information. Available from: [Link]

-

X-Ray crystallographic structure determination of some unique chiral sultam derivatives. Royal Society of Chemistry. Available from: [Link]

-

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. Available from: [Link]

-

Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. ResearchGate. Available from: [Link]

-

Chem 115. Andrew G Myers Research Group. Available from: [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Jemila/013b0c9586119859f77f0a823b18471f65349f2b]([Link]

-

Regio- and Stereoselective Electrochemical Alkylation of Morita–Baylis–Hillman Adducts. National Center for Biotechnology Information. Available from: [Link]

-

Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. PubMed. Available from: [Link]

-

N-Alkenoylimidazolidin-2-ones as chiral dienophiles in Diels-Alder cycloaddition reactions. ResearchGate. Available from: [Link]

-

UV/vis, 1H, and 13C NMR spectroscopic studies to determine mangiferin pKa values. PubMed. Available from: [Link]

-

Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. ResearchGate. Available from: [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available from: [Link]

-

asymmetric induction-chiral auxiliary (chemmasters.online). YouTube. Available from: [Link]

-

New asymmetric Diels-Alder cycloaddition reactions. Chiral ??,??-unsaturated carboximides as practical chiral acrylate and crotonate dienophile synthons. ResearchGate. Available from: [Link]

-

An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. ResearchGate. Available from: [Link]

Sources

- 1. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. experts.nau.edu [experts.nau.edu]

An In-depth Technical Guide to the Synthesis of 1,8-Naphthosultam Derivatives

Abstract

The 1,8-naphthosultam scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its rigid, peri-fused ring system imparts unique steric and electronic properties, making it a valuable pharmacophore and a core component for functional dyes. This guide provides a comprehensive overview of the principal synthetic pathways to this compound and its N-functionalized derivatives. We will delve into the foundational synthesis of the core structure, followed by modern, field-proven methodologies for N-alkylation and N-arylation, including a detailed examination of the Buchwald-Hartwig amination. Each section combines theoretical insights with detailed, actionable experimental protocols, designed for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the this compound Core

This compound, also known as 1,8-naphthalenesultam, is a cyclic sulfonamide built upon a naphthalene framework.[1] Its chemical formula is C₁₀H₇NO₂S, and it possesses a distinctive structure where the sulfonamide bridge spans the 1 and 8 positions of the naphthalene ring. This arrangement creates a strained, five-membered sultam ring fused to the aromatic system, which is key to its chemical properties and biological activity.

The importance of this scaffold is underscored by its identification as a novel pharmacophore for targeting penicillin-binding protein 2a (PBP2a), which is crucial for conferring resistance in Methicillin-resistant Staphylococcus aureus (MRSA). Beyond its antibacterial potential, the broader class of sultams and related naphthalimide structures are explored for anticancer, antiviral, and anti-inflammatory applications, often functioning as DNA intercalators or fluorescent probes for cellular imaging.[2][3]

The primary synthetic challenge lies in efficiently creating a diverse library of derivatives, primarily through substitution at the sulfonamide nitrogen (N-functionalization). This guide will systematically address the synthesis of the core scaffold and its subsequent derivatization.

Synthesis of the Unsubstituted this compound Scaffold

The most established and direct route to the parent this compound scaffold begins with a commercially available precursor, which undergoes a dehydrative cyclization.

The Classical Pathway: Dehydrative Cyclization

The foundational synthesis involves the intramolecular cyclization of a 1-amino-8-naphthalenesulfonic acid derivative. In practice, this is most efficiently achieved by starting with the potassium salt of 1,8-naphthalenesulfonic acid and treating it with a powerful dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃).[4][5]

Causality Behind Experimental Choices:

-

Starting Material: 1,8-Naphthalenesulfonic acid potassium salt is a stable, readily available starting material.

-

Reagent (POCl₃): Phosphorus oxychloride serves a dual purpose. It acts as a potent dehydrating agent and converts the sulfonic acid into a highly reactive sulfonyl chloride intermediate in situ. This electrophilic sulfonyl chloride is perfectly positioned for intramolecular attack by the adjacent amino group (formed via a complex reaction sequence) to close the five-membered sultam ring.[6][7]

-

Temperature: The reaction requires significant thermal energy (130°C) to overcome the activation barrier for both the formation of the sulfonyl chloride and the subsequent intramolecular cyclization.[4]

-

Quenching: The reaction mixture is quenched by pouring it into an ice bath. This step serves to hydrolyze any remaining POCl₃, which is highly reactive with water, and to precipitate the solid product.[4]

Caption: Synthesis of the this compound Core.

Experimental Protocol: Synthesis of this compound[5]

-

Preparation: Pulverize 5.0 g of 1,8-naphthalenesulfonic acid potassium salt and add it to a round-bottom flask containing 15 g (9.1 mL) of phosphorus oxychloride (POCl₃).

-

Reaction Setup: Equip the flask with a reflux condenser connected to a gas outlet or scrubber to safely vent the hydrogen chloride (HCl) gas that will be evolved.

-

Heating: Heat the reaction mixture in an oil bath to 130°C. HCl gas evolution typically begins around 100°C.

-

Reaction Monitoring: Maintain the temperature and periodically shake the flask to ensure mixing of the slurry-like contents. The reaction is typically complete after 3 hours, which can be monitored by checking for the absence of the starting material via diazotization and color development tests.

-

Quenching: After cooling slightly, carefully and slowly pour the reaction mixture into a large beaker containing ice water with vigorous stirring. This will quench the excess POCl₃ and precipitate the product.

-

Isolation: Collect the resulting gray solid by filtration. Wash the solid extensively with cold water to remove phosphoric acid byproducts.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as benzene or toluene to yield this compound as a solid.

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |

| This compound | C₁₀H₇NO₂S | 205.23 | 173-175 |

N-Functionalization Pathways for this compound Derivatives

The true utility of the this compound scaffold is realized through the synthesis of its derivatives. N-functionalization is the most direct approach to modify the molecule's properties, introducing alkyl or aryl groups that can modulate solubility, biological activity, and photophysical characteristics.

Caption: Key N-Functionalization Strategies.

N-Alkylation

N-alkylation introduces aliphatic chains onto the sultam nitrogen. This is a standard transformation for sulfonamides, typically proceeding via an Sₙ2 mechanism.[8] The reaction involves deprotonation of the relatively acidic N-H proton, followed by nucleophilic attack on an alkyl halide or sulfonate.

Causality Behind Experimental Choices:

-

Base: A suitable base is required to deprotonate the sultam. Common choices include potassium carbonate (K₂CO₃) for general applications or stronger bases like sodium hydride (NaH) for less reactive alkylating agents.[9]

-

Alkylating Agent (R-X): The choice of alkylating agent (e.g., alkyl iodides, bromides, or tosylates) dictates the substituent introduced. Iodides are typically the most reactive.[10]

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the ionic intermediate without interfering with the nucleophile.

Experimental Protocol: General N-Alkylation

-

Preparation: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv) in anhydrous DMF.

-

Deprotonation: Add a base, such as potassium carbonate (1.5 equiv), to the solution and stir for 15-30 minutes at room temperature.

-

Alkylation: Add the alkylating agent (e.g., an alkyl iodide, 1.2 equiv) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

N-Arylation: The Buchwald-Hartwig Amination

The introduction of an aryl group at the nitrogen position is a transformative step for creating derivatives with applications in medicinal chemistry and materials science. The Buchwald-Hartwig amination is the state-of-the-art method for this transformation, offering broad substrate scope and functional group tolerance where classical methods fail.[11] This palladium-catalyzed cross-coupling reaction forms a C-N bond between the sultam nitrogen and an aryl halide or triflate.[11][12]

Causality Behind Experimental Choices:

-

Palladium Precatalyst: A source of Palladium(0) is required to initiate the catalytic cycle. Precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[13][14]

-

Ligand: Bulky, electron-rich phosphine ligands are critical. They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination step to release the product.[13] Ligands like Xantphos or BINAP are often effective.[11]

-

Base: A non-nucleophilic base is essential to deprotonate the sultam, forming the active nucleophile without interfering with the catalyst. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are frequently employed.[13]

-

Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen, making an inert atmosphere (Nitrogen or Argon) mandatory for a successful reaction.

Caption: The Buchwald-Hartwig Catalytic Cycle.

Experimental Protocol: Buchwald-Hartwig N-Arylation

-

Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

-

Catalyst Loading: In a separate vial, mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%). Add this catalyst mixture to the Schlenk tube.

-

Solvent and Degassing: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the tube and purge with an inert gas (Argon) for 10-15 minutes.

-

Reaction: Place the sealed tube in a preheated oil bath (typically 80-110°C) and stir vigorously for the required reaction time (12-24 hours), monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to obtain the pure N-aryl-1,8-naphthosultam derivative.

| Method | Key Reagents | Typical Conditions | Scope/Application |

| N-Alkylation | Base (K₂CO₃, NaH), Alkyl Halide (R-X) | DMF, 60-80°C | Introduction of alkyl chains |

| N-Arylation | Pd Catalyst, Phosphine Ligand, Base | Toluene, 80-110°C, Inert Atm. | Synthesis of N-aryl derivatives |

Advanced Strategies: Ring Functionalization

While N-functionalization is the most common strategy, creating derivatives with substituents on the naphthalene core offers another layer of structural diversity. This is often achieved by functionalizing a precursor molecule like 1,8-naphthalic anhydride before the formation of the sultam ring. For example, nitration followed by bromination of 1,8-naphthalic anhydride can produce powerful building blocks for more complex derivatives.[15] These functionalized precursors can then be subjected to the sultam-forming cyclization to yield a core that is already substituted on the aromatic ring.

Conclusion

The synthesis of this compound derivatives is a field of active research, driven by the scaffold's significant potential in drug discovery and materials science. The classical dehydrative cyclization provides reliable access to the core structure. Modern synthetic methodologies, particularly the robust and versatile Buchwald-Hartwig N-arylation, have dramatically expanded the ability to generate diverse libraries of N-functionalized derivatives. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to design and execute synthetic campaigns toward novel and functional this compound-based molecules.

References

-

Prakash, H. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]

-

Curran, D. P., et al. (n.d.). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. PMC - NIH. Available at: [Link]

-

Bolshan, Y., et al. (n.d.). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. PMC - NIH. Available at: [Link]

-

Mahdi, I. S., et al. (2020). Chemical biology of cyclization reactions by using POCL3. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 7, 2026, from [Link]

-

RSC Publishing. (n.d.). 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. Retrieved January 7, 2026, from [Link]

-

Bruno, N. C., et al. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. ACS Publications. Available at: [Link]

-

Wang, H., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. ACS Publications. Available at: [Link]

-

ResearchGate. (2020). (PDF) Chemical biology of cyclization reactions by using POCL3. Available at: [Link]

-

Rassadin, V., et al. (2013). Methods of Sultam Synthesis. Ask this paper - Bohrium. Available at: [Link]

-

Zhang, Y., et al. (2021). The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. Frontiers. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 7, 2026, from [Link]

-

Lyutov, V., et al. (2024). One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. MDPI. Available at: [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2013). (PDF) Methods of Sultam Synthesis. Available at: [Link]

-

Fedko, N. F., et al. (2022). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Odesa National University. Available at: [Link]

-

Wang, Y., et al. (2015). Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. PMC - NIH. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. Retrieved January 7, 2026, from [Link]

-

Tanwar, P., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]

-

Kumar, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]

- 4. This compound | 603-72-5 [chemicalbook.com]

- 5. This compound CAS#: 603-72-5 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Methods of Sultam Synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. jk-sci.com [jk-sci.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry [mdpi.com]

Spectroscopic data of 1,8-Naphthosultam (NMR, IR, UV-Vis)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,8-Naphthosultam

Introduction

This compound (2H-Naphtho[1,8-cd]isothiazole 1,1-dioxide), with CAS Number 603-72-5, is a heterocyclic compound featuring a naphthalene backbone fused with a cyclic sulfonamide (sultam) ring. This rigid, bicyclic structure has garnered significant interest in medicinal chemistry and materials science. Notably, the 1,8-naphthosultamyl group has been identified as a novel pharmacophore that binds to penicillin-binding protein 2a (PBP2a), conferring activity against methicillin-resistant Staphylococcus aureus (MRSA)[1]. Given its potential in drug development and other advanced applications, unambiguous structural confirmation and purity assessment are paramount.

This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will not only present the spectral data but also delve into the causality behind experimental choices and the interpretation of the results, providing a robust framework for researchers in the field.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for all spectroscopic data interpretation. The numbering convention used throughout this guide for the assignment of NMR signals is presented below.

Caption: Fig. 2: A logical workflow for the structural confirmation of this compound.

Conclusion

The spectroscopic characterization of this compound provides a clear and consistent portrait of its molecular structure. ¹H NMR spectroscopy confirms the arrangement of protons on the rigid naphthalene core and identifies the sultam N-H proton. While experimental ¹³C NMR and IR data are not widely published, predictions based on established principles strongly indicate the expected signals, particularly the highly diagnostic S=O stretches in the IR spectrum. UV-Vis spectroscopy is expected to confirm the presence of the extensive π-conjugated system. By employing the detailed protocols and integrated workflow described in this guide, researchers can confidently verify the identity, purity, and structural integrity of this compound, enabling its further exploration in drug discovery and materials science.

References

-

The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

-

Human Metabolome Database. (2014). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322). Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0270367). Available at: [Link]

-

University of Puget Sound. (n.d.). 13C-NMR. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). The UV–visible absorption and fluorescence of some substituted 1,8-naphthalimides and naphthalic anhydrides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. (n.d.). UV/VIS spectra of 1,8-naphthalimide 5 in water/DMF (3:1, v/v) solution.... Available at: [Link]

-

PubMed Central. (2021). Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. Available at: [Link]

-

PubMed. (2016). Biochemical and spectroscopic characterization of purified Latex Clearing Protein (Lcp) from newly isolated rubber degrading Rhodococcus rhodochrous strain RPK1 reveals novel properties of Lcp. Available at: [Link]

-

NIST WebBook. (n.d.). 1-Naphthalenol. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Available at: [Link]

Sources

A Technical Guide to the Solubility of 1,8-Naphthosultam in Common Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility of 1,8-naphthosultam, a crucial heterocyclic compound with applications in drug development and chemical synthesis. Addressed to researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document elucidates the theoretical principles governing its solubility, offers a predictive assessment in a range of common organic solvents, and provides detailed, field-proven experimental protocols for accurate solubility determination.

Introduction: The Significance of this compound

This compound (CAS No. 603-72-5), with the molecular formula C₁₀H₇NO₂S and a molecular weight of 205.23 g/mol , is a rigid, bicyclic sulfonamide.[1][2] Its unique stereo-electronic properties make it a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Notably, the 1,8-naphthosultamyl group has been identified as a novel pharmacophore that binds to penicillin-binding protein 2a (PBP2a), conferring anti-methicillin-resistant Staphylococcus aureus (MRSA) activity.[2]

A thorough understanding of the solubility of this compound is paramount for its effective utilization in various applications, including:

-

Reaction Chemistry: Selecting appropriate solvents is critical for achieving optimal reaction kinetics, yield, and purity.

-

Purification: Crystallization, a primary method for purifying solid compounds, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures. The literature notes the purification of this compound by recrystallization from benzene, indicating its solubility in this nonpolar aromatic solvent, particularly at elevated temperatures.[1][3]

-

Formulation and Drug Delivery: In the context of drug development, solubility directly impacts bioavailability and the choice of delivery vehicle.

Despite its importance, a comprehensive search of the scientific literature reveals a conspicuous absence of quantitative solubility data for this compound in a broad range of common organic solvents. This guide aims to bridge this critical knowledge gap.

Theoretical Framework and Predicted Solubility Profile

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb that reflects the thermodynamics of the dissolution process.[4] Solubility is favored when the intermolecular forces between the solute and solvent molecules are similar to or stronger than the solute-solute and solvent-solvent interactions. The key factors influencing the solubility of this compound are its polarity, hydrogen bonding capability, and the nature of the solvent.

Molecular Structure Analysis of this compound:

-

Naphthalene Core: The bicyclic aromatic naphthalene core is nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.

-

Sultam Ring: The sultam ring (-SO₂-NH-) is a highly polar functional group. The sulfonyl group (SO₂) possesses a strong dipole moment due to the electronegativity difference between sulfur and oxygen. The secondary amine (NH) group can act as a hydrogen bond donor.

This amphiphilic nature—possessing both nonpolar and polar regions—suggests a nuanced solubility profile.

Predicted Solubility in Common Organic Solvents:

Based on its molecular structure, a qualitative prediction of the solubility of this compound in various classes of organic solvents is presented in Table 1.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate | High to Moderate | These solvents possess significant dipole moments that can interact favorably with the polar sultam ring. The absence of a strong hydrogen-bonding network in the solvent allows for effective solvation of the polar functional group. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | While the polarity of these solvents is advantageous, their strong hydrogen-bonding networks may be disrupted by the nonpolar naphthalene core, leading to a less favorable overall enthalpy of solution. The NH group of the sultam can participate in hydrogen bonding with these solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the naphthalene core of this compound. The reported use of benzene for recrystallization supports this prediction.[1][3] |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | The large, nonpolar naphthalene core will have some affinity for these solvents. However, the highly polar sultam group will be poorly solvated, leading to low overall solubility. |

It is important to note that these are predictions. For precise applications, experimental determination of solubility is indispensable.

Experimental Determination of Solubility: A Standardized Protocol

The following section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer and/or magnetic stirrer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume of the desired solvent (e.g., 5 mL).

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that undissolved solid remains.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples continuously using a vortex mixer, shaker, or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve of response versus concentration.

-

Sample Analysis: Analyze the diluted sample from step 3 using the same analytical method.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

| Solvent | Dielectric Constant (at 20°C) | Solubility (g/L) | Solubility (mol/L) |

| Dichloromethane | 9.1 | [Insert Experimental Data] | [Insert Experimental Data] |

| Acetone | 20.7 | [Insert Experimental Data] | [Insert Experimental Data] |

| Ethyl Acetate | 6.0 | [Insert Experimental Data] | [Insert Experimental Data] |

| Toluene | 2.4 | [Insert Experimental Data] | [Insert Experimental Data] |

| Methanol | 32.7 | [Insert Experimental Data] | [Insert Experimental Data] |

| Ethanol | 24.6 | [Insert Experimental Data] | [Insert Experimental Data] |

| Hexane | 1.9 | [Insert Experimental Data] | [Insert Experimental Data] |

The interpretation of this data will be crucial for practical applications. For instance, a solvent in which this compound exhibits high solubility at room temperature would be a good candidate for use in reaction media or for preparing stock solutions. Conversely, a solvent pair where the compound has high solubility at an elevated temperature and low solubility at room temperature would be ideal for recrystallization.

Safety and Handling

This compound is a chemical compound that should be handled with appropriate safety precautions.[2] Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, it is recommended to handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

Conclusion

References

-

Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,8-Naphthosultam: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Enduring Potential of Privileged Scaffolds

In the landscape of medicinal chemistry, the concept of the "privileged scaffold" remains a cornerstone of modern drug design. These are molecular frameworks that demonstrate the ability to bind to multiple, unrelated biological targets, offering a fertile ground for the development of novel therapeutics. 1,8-Naphthosultam, a rigid, bicyclic sulfonamide, represents one such scaffold. While its close relative, the 1,8-naphthalimide, has been extensively explored, the unique properties and therapeutic potential of the sultam core are an area of burgeoning interest. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its proven applications as a pharmacophore in clinically relevant areas. The insights and protocols presented herein are designed to be not just a recitation of facts, but a practical, experience-driven manual to unlock the potential of this versatile molecule.

Core Molecular Attributes of this compound

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic and biological systems. This compound is a crystalline solid with a defined set of physicochemical parameters that govern its behavior.

| Property | Value | Source(s) |

| CAS Number | 603-72-5 | [1][2] |

| Molecular Formula | C₁₀H₇NO₂S | [1][2] |

| Molecular Weight | 205.23 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 173-175 °C | [1] |

| Synonyms | 1,8-Naphthalenesultam | [2] |

Synthesis of the this compound Scaffold

The construction of the this compound core is a critical first step for any research program utilizing this scaffold. The most commonly cited method involves the cyclization of an 8-amino-1-naphthalenesulfonic acid derivative. The causality behind this experimental choice lies in the peri-disposition of the amino and sulfonic acid groups on the naphthalene ring, which are perfectly oriented for an intramolecular condensation to form the thermodynamically stable five-membered sultam ring.

Experimental Protocol: Synthesis from Potassium 8-amino-1-naphthalenesulfonate

This protocol is based on established procedures and provides a reliable method for the gram-scale synthesis of this compound. The use of phosphorus oxychloride (POCl₃) serves as both a dehydrating and chlorinating agent, facilitating the intramolecular sulfonamide bond formation.

Materials:

-

Potassium 8-amino-1-naphthalenesulfonate

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water (deionized)

-

Benzene (or an alternative recrystallization solvent such as toluene)

Procedure:

-

In a flask equipped with a reflux condenser and a gas outlet to a scrubber, pulverize 5 g of potassium 8-amino-1-naphthalenesulfonate and suspend it in 15 g of phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture in an oil bath to 130°C. Causality: The high temperature is necessary to overcome the activation energy for the formation of the sulfonyl chloride intermediate and subsequent intramolecular cyclization.

-

As the temperature approaches 100°C, the evolution of HCl gas will commence. Ensure the gas is safely vented and scrubbed (e.g., with a sodium hydroxide solution). Periodically agitate the flask to maintain a homogenous slurry.

-

Continue heating for approximately 3 hours, or until the reaction is complete. Self-Validation: The reaction progress can be monitored by taking a small aliquot, quenching it, and performing a diazotization/color development test to check for the presence of the starting primary aromatic amine. The disappearance of the starting material indicates reaction completion.

-

After cooling the reaction mixture, cautiously quench it by slowly pouring it onto a large amount of crushed ice with stirring. Causality: This step hydrolyzes the excess POCl₃ and precipitates the crude product. The slow addition is crucial to control the highly exothermic reaction.

-

Collect the resulting gray solid by filtration and wash it thoroughly with water to remove phosphoric acid and other water-soluble byproducts.

-

Dry the crude product and purify it by recrystallization from benzene or a suitable alternative solvent. The expected melting point of the purified this compound is 175-180°C.[3]

Caption: Synthesis of this compound via intramolecular cyclization.

Spectroscopic Characterization

Unambiguous characterization of the synthesized this compound is essential for quality control and for the interpretation of subsequent reaction outcomes. The following data provides a reference for the key spectroscopic features of the molecule.

-

¹H NMR (300 MHz, DMSO-d₆): δ 8.62 (d, 1H, J = 8.0 Hz), 8.12 (d, 1H, J = 8.0 Hz), 7.75-7.74 (m, 1H), 7.61 (d, 1H, J = 8.0 Hz), 7.32 (dd, 1H, J = 7.5, 6.7 Hz), 6.90 (d, 1H, J = 6.8 Hz), 5.36 (s, 1H).[3]

-

Mass Spectrometry (EI): m/z 206 (M+H)⁺.[3]

Reactivity and Derivatization: Gateway to Bioactive Molecules

The synthetic utility of this compound lies in the reactivity of the N-H bond of the sultam ring. This proton is acidic and can be readily deprotonated with a suitable base to generate a nucleophilic nitrogen anion. This anion can then be reacted with a variety of electrophiles, most notably alkyl halides, to install diverse side chains. This N-alkylation is the key chemical transformation that has enabled the development of biologically active this compound derivatives.

Experimental Protocol: General N-Alkylation of this compound

This protocol is a generalized procedure based on the methods used for the synthesis of 2-(aminoalkyl)naphth[1,8-cd]isothiazole 1,1-dioxides, which have shown potent biological activity.[5]

Materials:

-

This compound

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-dimethylformamide (DMF) or another polar aprotic solvent

-

Alkyl halide (R-X)

-

Water

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydride (NaH, ~1.1 equivalents) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the sultam nitrogen to form the sodium salt. The portion-wise addition at low temperature helps to control the exothermic reaction and the evolution of hydrogen gas.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Add the desired alkyl halide (R-X, ~1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC). Self-Validation: The disappearance of the starting this compound spot and the appearance of a new, less polar product spot on the TLC plate indicates a successful reaction.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-alkylated this compound derivative.

Caption: General workflow for the N-alkylation of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, planar structure of the this compound core, combined with the ability to introduce diverse functionality at the nitrogen atom, makes it an attractive scaffold for targeting various biological receptors.

Serotonin 5-HT₂ Receptor Antagonists

A seminal study by Malleron et al. identified a series of 2-(aminoalkyl)naphth[1,8-cd]isothiazole 1,1-dioxides (N-alkylated 1,8-Naphthosultams) as potent and selective antagonists of the serotonin 5-HT₂ receptor.[5] One of the lead compounds from this series, fananserin (RP 62203), displayed a high affinity for the 5-HT₂A receptor (Ki = 0.26 nM) and showed significant selectivity over other receptors like α₁-adrenergic and D₂ dopamine receptors.[5] This class of compounds has been investigated for the treatment of schizophrenia and other central nervous system disorders.[5] The rationale for this activity lies in the ability of the rigid naphthosultam core to act as a scaffold, positioning the basic amine-containing side chain in a specific orientation to interact with key residues in the 5-HT₂A receptor binding pocket.

Anti-MRSA Agents

The 1,8-naphthosultamyl group has been identified as a novel pharmacophore that binds to penicillin-binding protein 2a (PBP2a).[1] PBP2a is a key enzyme responsible for methicillin resistance in Staphylococcus aureus (MRSA). The discovery of this interaction opens up a promising avenue for the development of new antibiotics to combat this clinically significant pathogen. The sultam core likely participates in crucial hydrogen bonding and hydrophobic interactions within the PBP2a active site, providing a foundation for the design of potent and selective inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. For handling the solid, a type N95 (US) or equivalent respirator is recommended to avoid inhalation of dust.[1]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

For comprehensive safety information, it is imperative to consult the latest Safety Data Sheet (SDS) provided by the supplier. While a specific SDS for this compound was not found in the conducted searches, the SDS for the closely related 1,8-Naphthalimide provides guidance on handling aromatic heterocyclic compounds.[6]

Conclusion and Future Outlook

This compound is a privileged scaffold with demonstrated potential in medicinal chemistry. Its straightforward synthesis and the reactivity of the sultam nitrogen provide a versatile platform for the creation of diverse chemical libraries. The established activity of its derivatives as 5-HT₂A antagonists and as a novel anti-MRSA pharmacophore validates its utility in drug discovery. Future research in this area could expand upon these findings, exploring new therapeutic applications and developing a deeper understanding of the structure-activity relationships that govern the biological effects of this intriguing molecule. The comprehensive data and protocols provided in this guide serve as a foundational resource for researchers poised to explore the rich chemical and biological landscape of this compound.

References

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0254574). Retrieved from [Link]

- Malleron, J. L., Comte, M. T., Gueremy, C., Peyronel, J. F., Truchon, A., Blanchard, J. C., ... & Betschart, J. (1991). Naphthosultam derivatives: a new class of potent and selective 5-HT2 antagonists. Journal of Medicinal Chemistry, 34(8), 2477–2483.

Sources

- 1. This compound 97 603-72-5 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 603-72-5 [chemicalbook.com]

- 4. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0254574) [np-mrd.org]

- 5. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,8-Naphthosultam

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Naphthosultam, a heterocyclic compound incorporating a naphthalene backbone fused with a sultam ring, is a key structural motif in various pharmacologically active agents. Its application in drug development and fine chemical synthesis necessitates a thorough understanding of its physicochemical properties, paramount among which is its thermal stability. This guide provides a comprehensive analysis of the thermal behavior of this compound, addressing its decomposition profile and the underlying chemical principles. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this document synthesizes known safety information with expert analysis of its structural features and comparative data from related compounds to provide a robust framework for its safe handling and application.

Introduction: The Significance of this compound

This compound serves as a crucial building block in medicinal chemistry, notably as a pharmacophore with anti-methicillin-resistant Staphylococcus aureus (MRSA) activity.[1] Its rigid, bicyclic structure provides a unique scaffold for the design of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, a comprehensive understanding of its thermal stability is a critical component of risk assessment, process safety, and formulation development. Uncontrolled thermal decomposition can lead to runaway reactions, compromising the safety of manufacturing processes and the integrity of the final product.

Physicochemical Properties of this compound

A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₂S | [2] |

| Molecular Weight | 205.23 g/mol | [2] |

| Melting Point | 173-175 °C | [1][3][4] |

| Appearance | Solid | [1] |

Thermal Decomposition Profile of this compound

Direct, publicly accessible experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is limited. However, a Safety Data Sheet (SDS) for the compound indicates that thermal decomposition can occur, leading to the release of irritating gases and vapors.[5]

Known Decomposition Products:

The formation of CO and CO₂ is expected from the carbon backbone of the molecule. The presence of sulfur and nitrogen suggests that oxides of sulfur (SOx) and nitrogen (NOx) are also highly probable decomposition products, which would contribute to the "irritating gases and vapors" mentioned in the SDS.

Comparative Analysis with Naphthalimide Derivatives

To infer the likely thermal stability of this compound, a comparative analysis with the structurally related class of naphthalimide derivatives is instructive. Naphthalimides, which feature a dicarbonyl imide fused to the naphthalene core, are known for their high thermal stability, a property attributed to the robust aromatic system.

Studies on various naphthalimide derivatives have shown decomposition temperatures (defined as the temperature of 5% weight loss, Td₅) to be consistently high, often in the range of 300-450 °C. This suggests that the core naphthalene structure is thermally very stable.

The key structural difference in this compound is the replacement of the dicarbonyl imide with a sultam (a cyclic sulfonamide). The S-N bond within the sultam ring is generally considered to be more labile than the C-N bonds in an imide. Therefore, it is reasonable to hypothesize that the thermal decomposition of this compound would be initiated by the cleavage of the S-N or S-C bonds in the sultam ring at a temperature lower than that for the decomposition of the naphthalimide ring system, but likely still at a significantly elevated temperature.

Recommended Methodologies for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability of this compound necessitates a suite of analytical techniques. The following section details the recommended experimental protocols for a thorough investigation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset of decomposition.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

Determine the onset of decomposition (T_onset) as the temperature at which a significant mass loss begins.

-

Calculate the temperature of 5% mass loss (Td₅) and 10% mass loss (Td₁₀) for quantitative comparison.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify the endothermic peak corresponding to the melting point.

-

Observe any exothermic events that may indicate decomposition. The onset temperature of such an exotherm would be a critical safety parameter.

-

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample during an exothermic reaction. It is the gold standard for assessing the potential for a runaway reaction under worst-case thermal runaway scenarios.

Experimental Protocol:

-

Instrument: An accelerating rate calorimeter.

-

Sample Preparation: A known quantity of this compound is placed in a suitable sample container (e.g., a titanium bomb).

-

Method: The instrument employs a "heat-wait-search" mode. The sample is heated in steps, and after each step, the instrument waits for thermal equilibrium and then monitors for any self-heating. If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature.

-

Data Analysis:

-

Plot temperature and pressure as a function of time.

-

Determine the onset temperature of the self-accelerating reaction.

-

Calculate the time to maximum rate (TMR) and the adiabatic temperature rise (ΔT_ad).

-

Proposed Decomposition Pathway and Visualization

Based on the structure of this compound, a plausible thermal decomposition pathway can be proposed, initiated by the cleavage of the relatively weaker bonds in the sultam ring.

Caption: Proposed initial steps in the thermal decomposition of this compound.

Experimental Workflow for Thermal Hazard Assessment

A systematic workflow is crucial for a comprehensive thermal hazard assessment of this compound.

Caption: Recommended workflow for the thermal hazard assessment of this compound.

Conclusion and Recommendations

It is strongly recommended that any process involving the handling or synthesis of this compound at elevated temperatures be preceded by a thorough experimental investigation using the techniques outlined in this guide. Specifically, TGA, DSC, and ARC analyses should be conducted to determine the precise onset of decomposition, the nature of any exothermic events, and the potential for thermal runaway. This empirical data is indispensable for ensuring the safety and control of processes involving this important pharmaceutical building block.

References

-

(Please note: This is a representative SDS for a chemical with similar functional groups, as a specific one for this compound with detailed thermal data was not available.)

Sources

- 1. Efficient orange and red thermally activated delayed fluorescence materials based on 1,8-naphthalimide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]

- 3. Efficient orange and red thermally activated delayed fluorescence materials based on 1,8-naphthalimide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Quantum Yield and Fluorescence Lifetime of 1,8-Naphthosultam: Principles, Measurement, and Applications

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of 1,8-naphthosultam, a heterocyclic aromatic compound with significant potential in the development of fluorescent probes and pharmacophores. While specific literature values for the quantum yield and fluorescence lifetime of the parent this compound are not extensively documented, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to characterize this and similar molecules. We will delve into the theoretical underpinnings of fluorescence, provide step-by-step methodologies for accurate measurement, and discuss the expected photophysical behavior of this compound based on its structural analogs.

Introduction to this compound: A Promising Fluorophore Scaffold

This compound is a rigid, bicyclic aromatic compound containing a sulfonamide group fused to a naphthalene core. This unique structure imparts favorable physicochemical properties, making it an attractive scaffold for the design of fluorescent probes. The 1,8-naphthosultamyl group has been identified as a novel pharmacophore that binds to penicillin-binding protein 2a (PBP2a), indicating its potential in the development of anti-methicillin-resistant Staphylococcus aureus (MRSA) agents.[1] Understanding the intrinsic fluorescence characteristics of the this compound core is crucial for harnessing its full potential in applications ranging from high-throughput screening to advanced cellular imaging.

The Theoretical Framework of Fluorescence: Quantum Yield and Lifetime